3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine
Description
3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-chlorophenyl substituent at position 3 and an ethyl group at position 4 of the pyrazole ring. Pyrazole amines are widely studied for their diverse pharmacological and agrochemical applications, particularly as intermediates in drug discovery . This compound has been cataloged as a primary amine but is currently discontinued in commercial availability . Its structural uniqueness lies in the combination of a meta-chlorinated phenyl ring and an ethyl group, which may influence its electronic, steric, and solubility properties compared to analogues.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
DPTGRAMKKYRQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole-5-amine Analogues
Key Observations :
- Chlorophenyl Position : The meta-chlorophenyl group in the target compound (vs. para in ) may alter steric interactions and dipole moments, affecting receptor binding.
- N1 Substituents : Methyl or aryl groups at N1 (e.g., ) influence ring planarity and hydrogen-bonding capacity compared to the unsubstituted N1 in the target compound.
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the ethyl group in the target compound.
Biological Activity
Overview
3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 269.73 g/mol. The compound features a 3-chlorophenyl group and an ethyl substituent on the pyrazole ring, contributing to its lipophilicity and interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of various bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth, particularly in glioblastoma models. Its mechanism may involve the inhibition of specific kinases associated with oncogenic pathways, such as AKT signaling, which is crucial in glioma malignancy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of kinases involved in cancer progression, particularly AKT2/PKBβ. This inhibition leads to reduced cell proliferation and survival in cancerous cells while exhibiting lower toxicity to non-cancerous cells .
- Histamine H3 Receptor Modulation : Similar compounds have shown activity as competitive antagonists at the histamine H3 receptor, influencing neurotransmitter release and potentially affecting sleep-wake cycles.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Below is a summary of notable findings:
Case Studies
- Glioblastoma Treatment : In vitro studies involving primary patient-derived glioblastoma cells revealed that this compound inhibited neurosphere formation, indicating its potential as a therapeutic agent against aggressive brain tumors .
- Antimicrobial Resistance : A study evaluating the compound's efficacy against resistant strains of bacteria demonstrated significant inhibition zones, suggesting its potential as an alternative treatment option in antimicrobial therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
